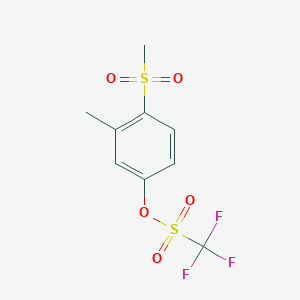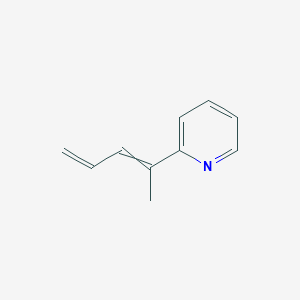
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate is an organic compound that features both methanesulfonyl and trifluoromethanesulfonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfonyl)-3-methylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Elimination Reactions: The compound can participate in elimination reactions to form alkenes or other unsaturated compounds.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced to form different sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
Applications De Recherche Scientifique
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl trifluoromethanesulfonate: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
Methyl trifluoromethanesulfonate: Lacks the aromatic ring and methanesulfonyl group, but shares the trifluoromethanesulfonate functionality.
Trifluoromethanesulfonic anhydride: Used as a reagent in the synthesis of trifluoromethanesulfonate esters.
Uniqueness
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate is unique due to the presence of both methanesulfonyl and trifluoromethanesulfonate groups, which impart distinct chemical properties. This dual functionality allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
57728-91-3 |
|---|---|
Formule moléculaire |
C9H9F3O5S2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(3-methyl-4-methylsulfonylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-6-5-7(3-4-8(6)18(2,13)14)17-19(15,16)9(10,11)12/h3-5H,1-2H3 |
Clé InChI |
AOFKFVCBYSFDIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)

![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)
